molecular formula C7H9F6NOSi B14078683 Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- CAS No. 41309-98-2

Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-

Cat. No.: B14078683
CAS No.: 41309-98-2
M. Wt: 265.23 g/mol
InChI Key: YAUNSYMFKQQFGH-UHFFFAOYSA-N
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Description

Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- is a specialized organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- typically involves the introduction of trifluoromethyl and trimethylsilyl groups into a nitrile framework. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using appropriate nucleophiles to introduce the trifluoromethyl group.

    Silylation reactions: Employing trimethylsilyl chloride or similar reagents to introduce the trimethylsilyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Replacement of functional groups with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Exploration as a potential pharmaceutical intermediate or active compound.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- exerts its effects would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups and the steric effects of the trimethylsilyl group. These factors can affect its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-: Lacks the trimethylsilyl group.

    Propanenitrile, 2-(trimethylsilyl)-: Lacks the trifluoromethyl groups.

Uniqueness

Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity patterns compared to similar compounds.

Properties

CAS No.

41309-98-2

Molecular Formula

C7H9F6NOSi

Molecular Weight

265.23 g/mol

IUPAC Name

3,3,3-trifluoro-2-(trifluoromethyl)-2-trimethylsilyloxypropanenitrile

InChI

InChI=1S/C7H9F6NOSi/c1-16(2,3)15-5(4-14,6(8,9)10)7(11,12)13/h1-3H3

InChI Key

YAUNSYMFKQQFGH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C#N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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